molecular formula C11H17NO2S B2696521 2-methoxy-N-(2-methyl-2-(thiophen-3-yl)propyl)acetamide CAS No. 2319787-04-5

2-methoxy-N-(2-methyl-2-(thiophen-3-yl)propyl)acetamide

Cat. No.: B2696521
CAS No.: 2319787-04-5
M. Wt: 227.32
InChI Key: NCNHYMXKWVGQLK-UHFFFAOYSA-N
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Description

2-methoxy-N-(2-methyl-2-(thiophen-3-yl)propyl)acetamide is a synthetic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Thiophene and its derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

The synthesis of 2-methoxy-N-(2-methyl-2-(thiophen-3-yl)propyl)acetamide can be achieved through various synthetic routes. One common method involves the condensation reaction of thiophene derivatives with appropriate acylating agents. The Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis are some of the typical methods used for the preparation of thiophene derivatives . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity.

Chemical Reactions Analysis

2-methoxy-N-(2-methyl-2-(thiophen-3-yl)propyl)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

2-methoxy-N-(2-methyl-2-(thiophen-3-yl)propyl)acetamide can be compared with other thiophene derivatives such as suprofen, articaine, and dorzolamide. These compounds share similar structural features but differ in their specific applications and biological activities. For example, suprofen is a nonsteroidal anti-inflammatory drug, articaine is a dental anesthetic, and dorzolamide is used in the treatment of glaucoma .

Properties

IUPAC Name

2-methoxy-N-(2-methyl-2-thiophen-3-ylpropyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2S/c1-11(2,9-4-5-15-7-9)8-12-10(13)6-14-3/h4-5,7H,6,8H2,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCNHYMXKWVGQLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC(=O)COC)C1=CSC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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